![molecular formula C13H16N2 B1297229 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline CAS No. 797806-96-3](/img/structure/B1297229.png)
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline
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Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline, commonly known as 2,5-Dimethylpyrazine (2,5-DMP), is a heterocyclic aromatic compound which is classified as an alkylpyrazine. It is an important flavor and fragrance compound found in many food products, such as roasted coffee, cocoa, and beer. It is also used in the pharmaceutical industry as an intermediate for the synthesis of various drugs. 2,5-DMP is a highly versatile compound, and its unique properties make it a useful reagent for a wide range of scientific research applications.
Scientific Research Applications
Antibacterial Activity
A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity . Some of these synthesized molecules showed strong antibacterial properties .
Antitubercular Activity
In addition to their antibacterial properties, some of the synthesized molecules also exhibited antitubercular properties .
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
These synthesized molecules underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . The majority of the synthesized molecules exhibited appreciable action against these enzymes .
Molecular Docking Investigation
A molecular docking investigation was conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Synthesis of 1,2,5-Oxadiazol-3-Amine Derivatives
The reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione was shown to selectively give 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine as a product of the Paal–Knorr reaction .
Monoclonal Antibody Production
Out of the 23,227 chemicals screened in a study, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-8-12(14)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXJDTOMMNRYAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349522 |
Source
|
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |
CAS RN |
797806-96-3 |
Source
|
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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